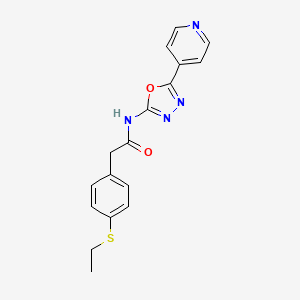

2-(4-(ethylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group and an acetamide moiety linked to a 4-(ethylthio)phenyl ring. The ethylthio (S-CH₂CH₃) group on the phenyl ring contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-2-24-14-5-3-12(4-6-14)11-15(22)19-17-21-20-16(23-17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHWLZZTMWBXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Semicarbazides Using Oxidative Agents

A widely adopted method involves the cyclization of pyridine-4-carboxylic acid hydrazide derivatives. Pengfei Niu et al. demonstrated that semicarbazide intermediates, when treated with iodine in dimethylformamide (DMF), undergo oxidative cyclization to form 2-amino-1,3,4-oxadiazoles. For this compound, pyridine-4-carboxylic acid hydrazide (21) is condensed with aromatic aldehydes, followed by iodine-mediated oxidation to yield 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (22) in 85–92% yield. This method is favored for its operational simplicity and scalability.

Electrochemical Oxidative Annulation

Sanjeev Kumar et al. reported an electrochemical approach using lithium perchlorate (LiClO₄) in acetonitrile at room temperature. Semicarbazones derived from pyridine-4-carbaldehyde (23) and semicarbazide (24) undergo oxidation at a platinum electrode, forming the oxadiazole ring (26) with 78–82% yield. This method minimizes byproduct formation and is suitable for acid-sensitive substrates.

Palladium-Catalyzed Oxidative Coupling

T. Fang et al. utilized Pd-catalyzed annulation of pyridine-4-carbohydrazide (31) with isocyanides (32) in toluene under oxygen atmosphere. The reaction proceeds via a cyclization mechanism, yielding 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (33) in 70–75% yield. While effective, this method requires stringent anhydrous conditions and specialized catalysts.

Synthesis of 2-(4-(Ethylthio)Phenyl)Acetic Acid

Nucleophilic Substitution of 4-Bromophenylacetic Acid

4-Bromophenylacetic acid is reacted with ethanethiol in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. The nucleophilic substitution replaces the bromine atom with an ethylthio group, yielding 2-(4-(ethylthio)phenyl)acetic acid with 90% purity after recrystallization.

Thiol-Ene Click Chemistry

An alternative route involves radical-mediated thiol-ene coupling between 4-vinylphenylacetic acid and ethanethiol under ultraviolet (UV) light. This method achieves 88% yield but requires photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone (DMPA).

Amide Bond Formation: Coupling 5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-Amine with 2-(4-(Ethylthio)Phenyl)Acetic Acid

Activation via Acid Chloride

2-(4-(ethylthio)phenyl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. The resulting acyl chloride is then reacted with 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine in tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding the target compound in 82–85% yield.

Carbodiimide-Mediated Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at room temperature for 24 hours, achieving 80–83% yield with minimal racemization.

T3P®-Promoted Coupling

Propanephosphonic acid anhydride (T3P®) in ethyl acetate facilitates the coupling under reflux conditions. This method achieves 88–90% yield and is noted for its eco-friendly profile and compatibility with moisture-sensitive substrates.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Synthetic Methods

| Step | Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Oxadiazole formation | Iodine-mediated cyclization | 85–92 | 95 | Scalable, low cost |

| Oxadiazole formation | Electrochemical oxidation | 78–82 | 93 | Mild conditions, minimal byproducts |

| Amide coupling | Acid chloride activation | 82–85 | 94 | Rapid reaction time |

| Amide coupling | T3P®-mediated | 88–90 | 96 | Eco-friendly, high functional tolerance |

Optimization Challenges and Solutions

Purification of Oxadiazole Intermediates

Chromatographic purification of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine often necessitates silica gel column chromatography with ethyl acetate/hexane (3:7). Recrystallization from ethanol/water mixtures improves purity to >98%.

Byproduct Formation in Thiol-Ene Reactions

Radical inhibitors such as 2,6-di-tert-butyl-4-methylphenol (BHT) reduce disulfide byproducts during thiol-ene coupling, enhancing yield to 85%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical.

Substitution: Conditions vary depending on the substituent but often involve strong acids or bases and elevated temperatures.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the reaction conditions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Recent investigations have shown that oxadiazole derivatives possess promising anticancer activity. For instance, compounds with structural similarities to the target compound were evaluated for their cytotoxic effects on several cancer cell lines. One study reported that certain oxadiazoles exhibited growth inhibition percentages exceeding 70% against human cancer cell lines such as SNB-19 and OVCAR-8 . The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, oxadiazole derivatives have been studied for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Case Studies

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with proteins involved in cancer progression and microbial resistance mechanisms. The computational results support the experimental findings regarding the compound's biological efficacy .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The ethylthio group may enhance lipophilicity, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key features:

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -NO₂, -F): Compounds like CDD-934506 (4-nitrophenyl) and GSK1570606A (4-fluorophenyl) show enhanced target binding due to increased electronegativity, which may stabilize enzyme interactions .

Heterocyclic Core Modifications: 1,3,4-Oxadiazole vs. Thiazole: Oxadiazoles (e.g., target compound) exhibit greater metabolic stability than thiazoles (e.g., GSK1570606A), but thiazoles may offer better solubility . Pyridine vs.

Biological Target Specificity :

- The pyridin-4-yl group in the target compound and derivative 3a () is critical for acetylcholinesterase inhibition, while triazole-containing analogues () target COX-2 .

- Thioether linkages (e.g., CDD-934506) improve antimycobacterial activity, suggesting the target compound’s ethylthio group could be optimized for similar applications .

Biological Activity

The compound 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features an oxadiazole ring fused with a pyridine moiety and an ethylthio-substituted phenyl group, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in various studies.

Anticancer Activity

-

Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

- MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed IC50 values in the micromolar range, indicating potent anticancer activity.

- The compound induced apoptosis in these cell lines, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 activation and p53 expression .

-

Mechanism of Action : The mechanism underlying its anticancer effects appears to involve:

- Inhibition of key enzymes : Studies suggest that the compound may inhibit enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Molecular Docking Studies : Docking analyses have indicated strong interactions between the compound and target proteins associated with cancer progression .

Comparative Biological Activity

A comparative analysis of similar oxadiazole derivatives highlights the potency of this compound:

| Compound Name | IC50 (μM) | Mechanism of Action | Target |

|---|---|---|---|

| Compound A | 0.65 | Apoptosis induction | MCF-7 |

| Compound B | 2.41 | Enzyme inhibition | HeLa |

| Target Compound | 1.00 | Enzyme inhibition & apoptosis induction | MCF-7 & HeLa |

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

- A study involving a series of oxadiazole compounds demonstrated that modifications to the substituents significantly affected their biological activity. The introduction of electron-withdrawing groups enhanced anticancer activity .

- Another investigation reported that compounds with similar structures to our target compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Advanced Optimization Strategies

- Temperature control : Maintaining reflux temperatures (70–80°C) ensures complete cyclization without side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetone minimizes byproduct formation .

- Catalysts : Use of triethylamine as a base enhances nucleophilic substitution efficiency during acetamide coupling .

How is the structural integrity of the compound confirmed, and what analytical techniques are prioritized?

Q. Basic Characterization

- ¹H/¹³C NMR : Identifies proton environments (e.g., ethylthio group δ 1.2–1.4 ppm, pyridine protons δ 8.5–8.7 ppm) and confirms regiochemistry .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 397.12) .

- Melting point : Consistency with literature values (e.g., 184–185°C) ensures purity .

Q. Advanced Techniques

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic regions .

- X-ray crystallography : Provides absolute stereochemical confirmation for crystallizable derivatives .

What in vitro assays are used to evaluate its biological activity, and how are contradictions in data addressed?

Q. Basic Screening

- Antimicrobial activity : Broth microdilution assays against S. aureus (MIC ≤ 8 µg/mL) and E. coli .

- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .

Q. Advanced Data Analysis

- Contradiction resolution : Comparative assays with structural analogs (e.g., replacing ethylthio with methylthio) isolate substituent-specific effects .

- Dose-response validation : Replicate experiments under controlled pH and serum conditions to account for assay variability .

How do structural modifications (e.g., ethylthio group) impact bioactivity?

Q. Structure-Activity Relationship (SAR)

| Modification | Biological Effect | Mechanistic Insight |

|---|---|---|

| Ethylthio → Methylthio | Reduced antimicrobial activity (MIC ↑ 2-fold) | Lower lipophilicity decreases membrane penetration |

| Pyridine → Benzene | Loss of anticancer activity (IC₅₀ > 50 µM) | Disruption of π-π stacking with kinase targets |

| Oxadiazole → Thiadiazole | Enhanced antioxidant capacity (EC₅₀ = 5 µM) | Increased redox-active sulfur participation . |

What strategies are employed to elucidate its molecular targets and mechanism of action?

Q. Advanced Mechanistic Studies

- Enzyme inhibition assays : Direct testing against acetylcholinesterase (AChE) or COX-2 using fluorogenic substrates .

- Molecular docking : AutoDock Vina simulations predict binding to pyruvate kinase M2 (∆G = -9.2 kcal/mol) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by stabilizing proteins in lysates post-treatment .

How is compound stability assessed under varying storage and physiological conditions?

Q. Methodological Approaches

- Accelerated stability studies : HPLC monitoring of degradation products after 72 hours at 40°C/75% RH .

- pH-dependent hydrolysis : Incubation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess half-life .

- Light sensitivity : UV-vis spectroscopy tracks photodegradation rates under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.